[3-(Anthracen-9-YL)-4,5-dihydro-1,2-oxazol-5-YL]methanol
Description
[3-(Anthracen-9-YL)-4,5-dihydro-1,2-oxazol-5-YL]methanol is a heterocyclic compound featuring a dihydroisoxazole (isoxazoline) ring fused to an anthracene moiety and substituted with a hydroxymethyl group.
Structural characterization of related isoxazoline derivatives typically employs techniques such as NMR, IR, and X-ray crystallography (using programs like SHELX for refinement) .
Properties
CAS No. |
919513-00-1 |
|---|---|
Molecular Formula |
C18H15NO2 |
Molecular Weight |
277.3 g/mol |
IUPAC Name |
(3-anthracen-9-yl-4,5-dihydro-1,2-oxazol-5-yl)methanol |
InChI |
InChI=1S/C18H15NO2/c20-11-14-10-17(19-21-14)18-15-7-3-1-5-12(15)9-13-6-2-4-8-16(13)18/h1-9,14,20H,10-11H2 |
InChI Key |
IOKOECXXWBQGAB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(ON=C1C2=C3C=CC=CC3=CC4=CC=CC=C42)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Anthracen-9-yl)-4,5-dihydroisoxazol-5-yl)methanol typically involves the following steps:
Formation of the Dihydroisoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an anthracene derivative and a nitrile oxide.
Attachment of the Methanol Group: The resulting intermediate is then subjected to a reduction reaction to introduce the methanol group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to modify the anthracene moiety or the dihydroisoxazole ring.
Substitution: Various substituents can be introduced to the anthracene ring or the dihydroisoxazole ring through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of anthracene-9-carboxylic acid or anthracene-9-aldehyde.
Reduction: Formation of reduced anthracene derivatives or modified dihydroisoxazole rings.
Substitution: Formation of various substituted anthracene or dihydroisoxazole derivatives.
Scientific Research Applications
(3-(Anthracen-9-yl)-4,5-dihydroisoxazol-5-yl)methanol: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in studying biological processes due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Possible applications in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which (3-(Anthracen-9-yl)-4,5-dihydroisoxazol-5-yl)methanol exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:
Binding to DNA or proteins: The anthracene moiety may intercalate with DNA or bind to proteins, affecting their function.
Modulation of signaling pathways: The compound may influence cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following compounds share structural motifs with [3-(Anthracen-9-YL)-4,5-dihydro-1,2-oxazol-5-YL]methanol:
Key Differences and Implications
- Anthracene vs. Anthracene’s hydrophobicity could reduce aqueous solubility relative to furan-based derivatives but improve membrane permeability.
- Hydroxymethyl vs. Phenolic/Ester Groups: The hydroxymethyl (-CH2OH) substituent offers intermediate polarity between the phenolic -OH (high polarity, hydrogen-bonding capacity in 2e) and the ester (-COOCH3) group in the metabolite . This balance may optimize bioavailability for CNS-targeted applications.
- Pharmacological Activity: Compound 2e demonstrates potent MAO inhibition (antidepressant/antianxiety effects) due to its phenolic hydroxyl group, which likely interacts with enzyme active sites . The target compound’s anthracene moiety might instead favor interactions with hydrophobic targets (e.g., kinases or DNA), though experimental validation is required.
Physicochemical Properties
Biological Activity
The compound [3-(Anthracen-9-YL)-4,5-dihydro-1,2-oxazol-5-YL]methanol, with the CAS number 919513-00-1, is a complex organic molecule that features an anthracene moiety linked to a dihydroisoxazole ring and a methanol group. This unique structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and applications in scientific research.
Molecular Structure:
- Molecular Formula: C18H15NO2
- Molecular Weight: 277.3 g/mol
- IUPAC Name: (3-anthracen-9-yl-4,5-dihydro-1,2-oxazol-5-yl)methanol
Structural Representation:
| Property | Value |
|---|---|
| CAS No. | 919513-00-1 |
| InChI Key | IOKOECXXWBQGAB-UHFFFAOYSA-N |
| Canonical SMILES | C1C(ON=C1C2=C3C=CC=CC3=CC4=CC=CC=C42)CO |
Anticancer Properties
Research indicates that compounds with anthracene derivatives exhibit notable anticancer activities. The anthracene moiety may intercalate with DNA, potentially disrupting cellular processes and leading to apoptosis in cancer cells. Preliminary studies suggest that this compound could inhibit the proliferation of various cancer cell lines.
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. Similar anthracene derivatives have shown effectiveness against a range of pathogens, including antibiotic-resistant strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Antioxidant Activity
The antioxidant potential of this compound is also of interest. Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress in biological systems.
The precise mechanisms by which this compound exerts its biological effects are not fully elucidated. However, potential mechanisms include:
- DNA Intercalation: The planar structure of the anthracene moiety allows for intercalation between DNA bases.
- Protein Binding: The compound may bind to specific proteins involved in signaling pathways, modulating their activity.
Case Studies and Research Findings
Recent studies have explored the biological activities of related compounds and their implications for drug development:
- Anticancer Studies: A study on anthracene derivatives demonstrated significant cytotoxicity against HeLa and A549 cell lines with IC50 values indicating potent activity.
- Antimicrobial Efficacy: Research on methanol extracts from various plants has shown that compounds similar to this compound can inhibit growth in resistant strains such as MRSA.
- Antioxidant Testing: In vitro assays using DPPH and FRAP methods have indicated that certain derivatives possess strong antioxidant properties.
Comparative Analysis
To better understand the potential of this compound in comparison to other compounds:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Antioxidant Potential |
|---|---|---|---|
| [3-(Anthracen-9-YL)-4,5-dihydro...] | High | Moderate | High |
| 9-Anthracenemethanol | Moderate | Low | Moderate |
| Isoxazole Derivatives | Variable | High | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
